molecular formula C9H9BrO B1278818 4-Bromo-2,6-dimethylbenzaldehyde CAS No. 5769-33-5

4-Bromo-2,6-dimethylbenzaldehyde

Cat. No. B1278818
CAS RN: 5769-33-5
M. Wt: 213.07 g/mol
InChI Key: JFRPWJDOGGLZFS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzaldehyde (4-Br-DMBA) is an organic compound that is widely used in the synthesis of various compounds, as well as in scientific research. It is a colorless liquid with a strong odor, and has a melting point of -50 °C and a boiling point of 211 °C. 4-Br-DMBA has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the manufacture of pharmaceuticals, as a laboratory reagent, and as an intermediate in the production of dyes and other chemicals.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-2,6-dimethylbenzaldehyde is involved in the synthesis of various chiral and complex organic compounds. For instance, Chen Si-haia (2011) studied its role in the asymmetric synthesis of chiral dihydropyridines, a class of compounds with diverse applications (Chen Si-haia, 2011).
  • The compound is also significant in studying the bromine substitution effect on structural and electronic properties, as explored by Aguiar et al. (2022). They emphasized its impact on linear and nonlinear optical responses, which are crucial for material sciences and optical technology applications (Aguiar et al., 2022).

Application in Organic Chemistry

  • In organic chemistry, this compound is used as an intermediate or reagent for synthesizing various derivatives. Muchowski and Hess (1988) demonstrated its use in creating substituted pyrrole-2-carboxaldehydes, which have potential applications in medicinal chemistry (Muchowski & Hess, 1988).
  • Ghosh and Ray (2017) highlighted the use of bromobenzaldehydes, including this compound, in palladium-catalyzed cross-coupling reactions. These reactions are foundational in creating compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017).

Molecular Structure Studies

  • Tursun et al. (2015) conducted experimental and computational studies on the molecular structure of related bromobenzaldehydes. Understanding these molecular structures aids in the development of new materials and drugs (Tursun et al., 2015).

Medicinal Chemistry and Drug Synthesis

  • In medicinal chemistry, derivatives of this compound are synthesized for various pharmaceutical applications. Yuan-yuan (2011) synthesized chiral amino alcohol polydentate ligands from this compound, indicating its role in creating molecules for chiral separation and analysis (Yuan-yuan, 2011).

properties

IUPAC Name

4-bromo-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPWJDOGGLZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452162
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5769-33-5
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylbenzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

DIBAL-H (1.0M in hexanes; 22.0 mL, 22.0 mmol) was added to a solution of 4-bromo-2,6-dimethylbenzonitrile (3.87 g, 18 mmol) in CH2Cl2 (50 mL) at 0° C., and the resulting mixture stirred at 25° C. for 3 h. Saturated aqueous sodium potassium tartrate solution (75 mL) was then slowly added, and the resulting mixture was stirred vigorously for 30 min. The organic layer was separated, and the aqueous layer was extracted with CH2Cl2). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0-20% EtOAc/hexanes) furnished 4-bromo-2,6-dimethylbenzaldehyde as a light brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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